molecular formula C25H27NO3 B4080275 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-naphthyl)acetamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-naphthyl)acetamide

Cat. No. B4080275
M. Wt: 389.5 g/mol
InChI Key: UGRLNRLQWWYVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-naphthyl)acetamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug, leading to concerns about its safety and potential for abuse. However, MT-45 also has potential applications in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-naphthyl)acetamide acts as a μ-opioid receptor agonist, meaning that it binds to and activates the μ-opioid receptor in the brain. This leads to the activation of downstream signaling pathways that ultimately result in the modulation of pain perception, reward, and other physiological processes.
Biochemical and Physiological Effects:
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-naphthyl)acetamide has been shown to produce analgesic effects in animal models of pain, indicating its potential as a painkiller. It has also been reported to produce rewarding effects in animal models of addiction, suggesting its potential for abuse. Additionally, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-naphthyl)acetamide has been shown to produce respiratory depression and other physiological effects commonly associated with opioid use.

Advantages and Limitations for Lab Experiments

One advantage of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-naphthyl)acetamide as a tool for scientific research is its high affinity for the μ-opioid receptor, which allows for precise modulation of the opioid system. However, its potential for abuse and associated health risks may limit its use in certain experimental settings. Additionally, the lack of available information on the long-term effects of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-naphthyl)acetamide use makes it difficult to fully assess its safety and potential for harm.

Future Directions

There are several potential future directions for research involving N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-naphthyl)acetamide. One area of interest is the development of novel opioid receptor modulators that can produce analgesic effects without the risk of addiction or respiratory depression. Additionally, further research is needed to fully understand the long-term effects of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-naphthyl)acetamide use and its potential for harm. Finally, studies investigating the role of the opioid system in pain perception and other physiological processes may benefit from the use of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-naphthyl)acetamide as a tool for modulation.

Scientific Research Applications

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-naphthyl)acetamide has potential applications in scientific research as a tool for studying the opioid system and pain pathways. It has been shown to have high affinity for the μ-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. This makes N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-naphthyl)acetamide a useful tool for studying the mechanisms of opioid receptor activation and the effects of opioids on behavior and physiology.

properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO3/c1-28-22-11-9-21(10-12-22)25(13-15-29-16-14-25)18-26-24(27)17-20-7-4-6-19-5-2-3-8-23(19)20/h2-12H,13-18H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRLNRLQWWYVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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